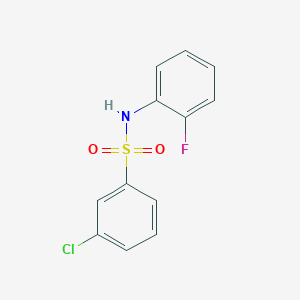

3-chloro-N-(2-fluorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSAQTXYJAHTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+2-fluoroaniline→3-chloro-N-(2-fluorophenyl)benzenesulfonamide+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Biological Research

Antimicrobial Properties

Research indicates that 3-chloro-N-(2-fluorophenyl)benzenesulfonamide exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation. This property makes it a candidate for further investigation in cancer therapy.

Medicinal Chemistry

Pharmaceutical Development

Ongoing research is exploring the compound's potential as an active pharmaceutical ingredient or intermediate in drug development. Its ability to inhibit specific enzymes positions it as a promising candidate for therapeutic applications, particularly in treating infections and cancer.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial effects of various benzenesulfonamide derivatives, including 3-chloro-N-(2-fluorophenyl)benzenesulfonamide. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings support the compound's potential use in developing new antibacterial therapies .

Anticancer Activity Study

Another study focused on the cytotoxic effects of the compound against various cancer cell lines. The results showed that:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 ± 2 |

| A549 (lung) | 20 ± 3 |

This data suggests that 3-chloro-N-(2-fluorophenyl)benzenesulfonamide may be effective in combination therapies to enhance anticancer efficacy.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Intermolecular Interactions and Polymorphism

- Target Compound : While direct data on 3-chloro-N-(2-fluorophenyl)benzenesulfonamide’s crystal structure is lacking, related benzamide analogs (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) exhibit polymorphism influenced by C-H···π, C-H···O, and halogen (F, Cl) interactions. For example, polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide show varying contributions of C-H···π interactions (20.7–25.8%) depending on the crystal form .

- Methoxy and Halogen Substituents : The introduction of methoxy (e.g., 3-chloro-4-methoxy-N-(4-chlorophenyl)benzenesulfonamide ) or additional halogens (e.g., 3-chloro-N-(2-chlorophenyl)benzenesulfonamide ) alters packing efficiency. Chlorine atoms participate in Cl···Cl and Cl···π contacts, while methoxy groups enhance dipole-dipole interactions.

Biological Activity

3-Chloro-N-(2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative with notable biological activity, particularly in the context of antibacterial and anticancer properties. This article explores its biochemical mechanisms, pharmacological effects, and relevant case studies.

Overview of the Compound

- Chemical Structure : 3-Chloro-N-(2-fluorophenyl)benzenesulfonamide has the molecular formula . It features a sulfonamide group attached to a benzene ring, substituted with a chlorine atom and a fluorophenyl group.

- Classification : As a member of the sulfonamide class, it primarily exhibits antimicrobial activity through the inhibition of bacterial folic acid synthesis.

Target Enzyme : The primary mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in bacterial folic acid biosynthesis. By inhibiting this enzyme, 3-chloro-N-(2-fluorophenyl)benzenesulfonamide prevents the formation of dihydrofolic acid, a precursor for folic acid synthesis essential for bacterial growth.

Biochemical Pathways : The compound's action disrupts bacterial proliferation by interfering with essential metabolic pathways. This inhibition leads to reduced cell division and ultimately bacterial cell death.

Pharmacokinetics

- Absorption and Distribution : Sulfonamides are generally well absorbed in the gastrointestinal tract and distributed widely throughout body tissues.

- Metabolism : The compound is metabolized in the liver, where it may undergo various transformations that can influence its biological activity.

- Excretion : It is primarily excreted via urine, which can affect its therapeutic efficacy and potential toxicity.

Anticancer Activity

Recent studies indicate that derivatives of sulfonamides, including 3-chloro-N-(2-fluorophenyl)benzenesulfonamide, exhibit promising anticancer properties. For instance:

- Cytotoxicity Studies : In vitro tests have shown that certain sulfonamide derivatives can induce apoptosis in various cancer cell lines. While specific data on this compound's anticancer activity is limited, related compounds have demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide | HCT-116 | 36 | Induces apoptosis |

| 4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide | HeLa | 34 | Induces apoptosis |

| 3-Chloro-N-(2-fluorophenyl)benzenesulfonamide (hypothetical data) | TBD | TBD | TBD |

Case Studies

- Antitumor Activity : A study on related sulfonamide derivatives showed significant cytotoxic effects on cancer cell lines through apoptosis induction. The most active compounds exhibited IC50 values indicating strong potential for further development as anticancer agents .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that modifications in the sulfonamide structure could enhance its selectivity and potency against specific targets within cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(2-fluorophenyl)benzenesulfonamide?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting 3-chlorobenzenesulfonyl chloride with 2-fluoroaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Post-reaction purification via column chromatography (petroleum ether/dichloromethane mixtures) yields the product . For analogs, regioselective functionalization can be achieved using palladium-catalyzed cross-coupling or copper-mediated Ullmann reactions .

- Key Data : Yield optimization (e.g., 62% in related sulfonamide syntheses) and purity validation via / NMR and HRMS are critical .

Q. How is the structural characterization of this compound performed?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXTL or SHELXL) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···π, hydrogen bonding). Monoclinic space groups (e.g., ) are common for sulfonamides .

- Spectroscopy : NMR (δ 7.2–8.1 ppm for aromatic protons), NMR (δ 120–140 ppm for aromatic carbons), and IR (S=O stretching at ~1166 cm) confirm functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for polymorphic forms of this compound?

- Methodology : Polymorphs arise from varying crystallization conditions (solvent, temperature). For example, differences in C–H···π interactions (contributing 20–25% to Hirshfeld surfaces) can lead to distinct packing motifs. Use high-resolution synchrotron data and temperature-dependent crystallography to track phase transitions. Validate using the Cambridge Structural Database (CSD) to compare with analogous structures .

- Case Study : In 3-chloro-N-(2-fluorophenyl)benzamide polymorphs, directional H···I interactions in Form IIA contributed 9.5% to the fingerprint plot, absent in Form IIB .

Q. What computational strategies predict the biological activity of this sulfonamide?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., dihydropteroate synthase or 11β-HSD1). Focus on sulfonamide’s sulfonyl group as a hydrogen-bond acceptor .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl/F) with bioactivity. For example, 4-chloro analogs showed enhanced antimicrobial activity due to increased lipophilicity (logP ~3.2) .

Q. How do substituents on the aryl rings influence the compound’s reactivity and stability?

- Methodology :

- Electron Density Analysis : Quantum chemical calculations (e.g., DFT at B3LYP/6-311G** level) reveal charge distribution. The 2-fluorophenyl group reduces electron density at the sulfonamide nitrogen, increasing resistance to hydrolysis .

- Thermogravimetric Analysis (TGA) : Decomposition temperatures (>250°C) indicate thermal stability, critical for agrochemical applications .

Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- Structural data from PubChem and crystallographic studies (e.g., Acta Crystallographica) are prioritized for reliability .

- Advanced methodologies assume access to high-resolution instrumentation (e.g., 500 MHz NMR, synchrotron XRD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.